Substitution Pattern and Halogen Effects on Reactivity and Physical State
The meta-substituted 3-bromo-5-fluoro pattern provides a distinct balance of reactivity and physical properties compared to analogs. The bromine atom (atomic radius ~114 pm) offers a better leaving group for Pd-catalyzed cross-couplings than chlorine (atomic radius ~99 pm) [1], while the fluorine's strong electron-withdrawing effect (-I) increases the acidity of the benzylic alcohol proton (pKa 13.94) relative to the non-fluorinated 3,5-dibromo analog (pKa 13.98) . Furthermore, the compound is a liquid at room temperature, in contrast to the 3,5-dibromo analog which is a solid (mp 107-108°C) , simplifying handling and formulation in certain synthetic workflows .
| Evidence Dimension | Predicted pKa of benzylic alcohol |
|---|---|
| Target Compound Data | 13.94 ± 0.10 |
| Comparator Or Baseline | 3,5-Dibromobenzyl alcohol (CAS 145691-59-4): 13.98 ± 0.10 |
| Quantified Difference | 0.04 pKa units (more acidic) |
| Conditions | Predicted value (ACD/Labs Percepta Platform) |
Why This Matters
The slight increase in acidity can influence the rate and equilibrium of base-mediated reactions (e.g., etherification, esterification), potentially offering a kinetic advantage or different reaction profile compared to the dibromo analog.
- [1] Cordero, B., et al. (2008). Covalent radii revisited. Dalton Transactions, (21), 2832-2838. View Source
